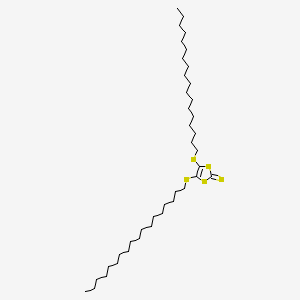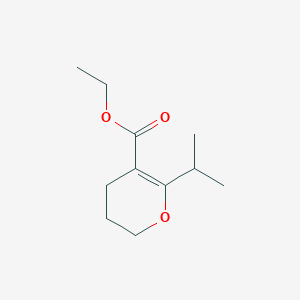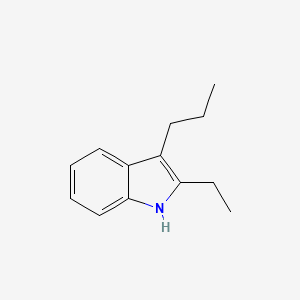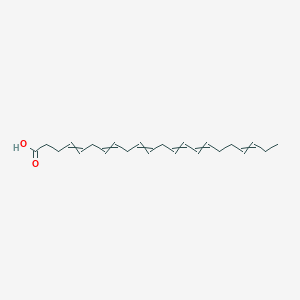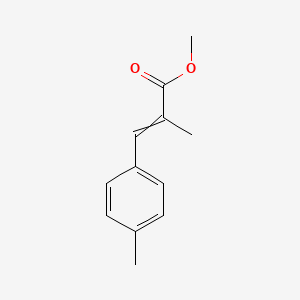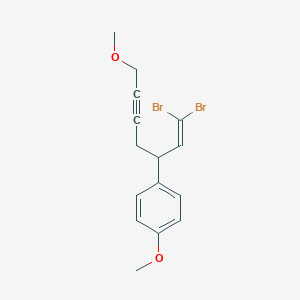
1-(1,1-Dibromo-7-methoxyhept-1-en-5-yn-3-yl)-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dibromo-7-methoxyhept-1-en-5-yn-3-yl)-4-methoxybenzene is an organic compound that features both alkyne and alkene functionalities along with bromine and methoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dibromo-7-methoxyhept-1-en-5-yn-3-yl)-4-methoxybenzene typically involves multi-step organic reactions. One possible route could include:
Starting Material: The synthesis might begin with a suitable aromatic compound such as 4-methoxybenzene.
Bromination: Introduction of bromine atoms can be achieved through bromination reactions using reagents like bromine (Br2) or N-bromosuccinimide (NBS).
Alkyne Formation: The alkyne functionality can be introduced via Sonogashira coupling or other alkyne-forming reactions.
Methoxylation: Methoxy groups can be introduced using methanol in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1-Dibromo-7-methoxyhept-1-en-5-yn-3-yl)-4-methoxybenzene can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dibromo-7-methoxyhept-1-en-5-yn-3-yl)-4-methoxybenzene would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,1-Dibromohept-1-en-5-yn-3-yl)-4-methoxybenzene: Similar structure but without the methoxy group on the heptene chain.
1-(1,1-Dibromo-7-methoxyhept-1-en-5-yn-3-yl)benzene: Lacks the methoxy group on the benzene ring.
Propiedades
Número CAS |
136011-24-0 |
|---|---|
Fórmula molecular |
C15H16Br2O2 |
Peso molecular |
388.09 g/mol |
Nombre IUPAC |
1-(1,1-dibromo-7-methoxyhept-1-en-5-yn-3-yl)-4-methoxybenzene |
InChI |
InChI=1S/C15H16Br2O2/c1-18-10-4-3-5-13(11-15(16)17)12-6-8-14(19-2)9-7-12/h6-9,11,13H,5,10H2,1-2H3 |
Clave InChI |
BUAYKLAFFKVMQV-UHFFFAOYSA-N |
SMILES canónico |
COCC#CCC(C=C(Br)Br)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


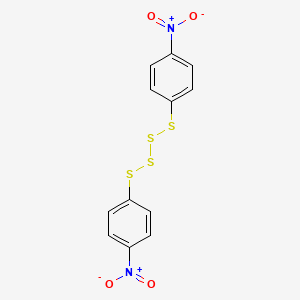
![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)

![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
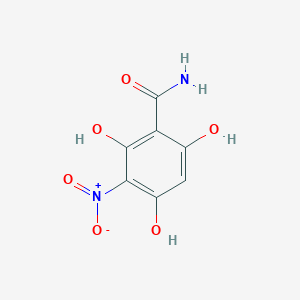
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)
